Molecular Weight and Size Differentiation Versus 8‑(Dibenzylamino) Analog (CAS 300703-56-4)
The target compound (CAS 868143-56-0) incorporates a methylene spacer between the purine core and the dibenzylamino group, whereas the direct analog 8‑(dibenzylamino)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione (CAS 300703-56-4) lacks this methylene linker. This single‑atom insertion increases the molecular weight from 347.4 Da to 375.4 Da and raises the heavy atom count from 26 to 28 [1][2]. The increased size and conformational flexibility conferred by the methylene group can influence target binding and pharmacokinetics, providing a distinct chemical entry point for lead optimization.
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 375.4 g/mol |
| Comparator Or Baseline | CAS 300703-56-4: 347.4 g/mol |
| Quantified Difference | +28.0 g/mol (+8.1% increase) |
| Conditions | Computed by PubChem 2.2 (PubChem release 2025.09.15) |
Why This Matters
The methylene spacer confers distinct conformational flexibility and lipophilicity, which can be decisive for target selectivity, cellular permeability, and intellectual property considerations in drug discovery programs.
- [1] PubChem. Compound Summary for CID 1872456: 8-((Dibenzylamino)methyl)-3-methyl-1H-purine-2,6(3H,7H)-dione. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/868143-56-0 (accessed April 29, 2026). View Source
- [2] PubChem. Computed Properties for 8-(Dibenzylamino)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione (CID 1872455). https://pubchem.ncbi.nlm.nih.gov/compound/300703-56-4 (accessed April 29, 2026). View Source
